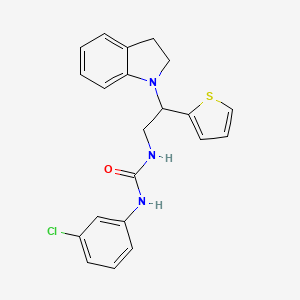

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

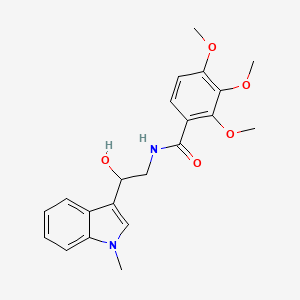

The compound 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a urea derivative characterized by the presence of a 3-chlorophenyl group and a unique combination of indolinyl and thiophenyl groups attached to the urea moiety. This structure suggests potential biological activity, which could be explored for various pharmacological applications.

Synthesis Analysis

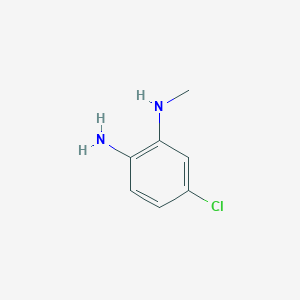

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized. For instance, 1-aryl-3-(2-chloroethyl) ureas were synthesized from alkylanilines and 4-phenylbutyric acid, indicating a possible route for the synthesis of chlorophenyl ureas . Additionally, 1,3-disubstituted ureas with various phenyl fragments were synthesized with yields ranging from 33 to 80%, suggesting that the synthesis of such compounds is feasible and can be optimized for better yields .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a 3-chlorophenyl group could potentially increase the lipophilicity of the molecule, which may affect its ability to interact with biological targets. The indolinyl and thiophenyl groups could also contribute to the molecule's binding affinity and selectivity towards certain receptors or enzymes.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For example, the presence of the chlorophenyl group might allow for further halogenation or nucleophilic substitution reactions . The flexibility of the molecule, as indicated by the presence of the ethoxyethyl chain in related compounds, could also be important for the interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The chlorophenyl group in the compound may affect its solubility in organic solvents, while the indolinyl and thiophenyl groups could impact the compound's stability and reactivity. The hypocholesteremic effect observed in similar compounds suggests that the compound may also possess desirable biological properties .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel urea derivatives has been explored, highlighting their potential as plant growth regulators and in the development of new pharmacological agents. Song Xin-jian et al. (2006) synthesized novel derivatives showing activity as plant growth regulators, emphasizing the utility of urea compounds in agricultural sciences (Song Xin-jian et al., 2006).

Corrosion Inhibition

Research by B. Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments, indicating the relevance of such compounds in materials science and engineering (B. Mistry et al., 2011).

Anticonvulsant Activities

A study on 1-[(3-chlorophenyl)phenylmethyl]urea revealed its anticonvulsant activity, increasing the threshold for convulsions and affecting the bioelectric activity and ion content in brain structures, showcasing the therapeutic potential of urea derivatives in neuropharmacology (A. I. Vengerovskii et al., 2014).

Antioxidant Activity

The synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties by M. V. Bhaskara Reddy et al. (2015) and their evaluation for antioxidant activity highlights the chemical versatility of urea derivatives and their potential as antioxidants in therapeutic applications (M. V. Bhaskara Reddy et al., 2015).

Photodegradation and Hydrolysis Studies

Investigations into the photodegradation and hydrolysis of substituted urea pesticides, such as those by G. Gatidou and E. Iatrou (2011), provide valuable information on the environmental fate and stability of these compounds, essential for assessing their environmental impact and for the development of more sustainable agrochemicals (G. Gatidou & E. Iatrou, 2011).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGNRGJDNPALDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)

![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)

![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)

![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)

![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)